molecular formula C17H23NO B1325698 Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone CAS No. 898770-98-4

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone

Cat. No. B1325698
M. Wt: 257.37 g/mol
InChI Key: OSPMARLOEOBZLR-UHFFFAOYSA-N
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Description

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H23NO . It has an average mass of 257.371 Da and a monoisotopic mass of 257.177979 Da .


Synthesis Analysis

The synthesis of similar compounds, such as cyclopentyl phenyl ketone, has been reported in patents . The preparation method includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product . This method is touted for its environmental friendliness, ease of operation, high yield, short technological period, and low preparation cost .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone is defined by its molecular formula, C17H23NO . Detailed structural analysis would require more specific information or computational chemistry techniques.

Scientific Research Applications

Subheading Significance in Drug Metabolism

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone may have implications in the study of drug metabolism, particularly in understanding the interaction and inhibition of cytochrome P450 (CYP) isoforms. CYP enzymes metabolize a structurally diverse number of drugs, and their inhibition can be crucial in predicting drug-drug interactions. While this compound was not specifically mentioned, it falls within the realm of chemical inhibitors of CYP isoforms, playing a role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Heterocyclic Compounds in Biological Activities

Subheading Importance in Antifungal and Antibacterial Activities

3-azabicyclo[3.3.1]nonanone (3-ABNs) derivatives, structurally related to Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone, are significant for their biological activities against various fungal and bacterial strains. The structure-activity relationship studies have indicated that electron-withdrawing groups at specific positions on the aryl rings enhance these antibacterial and antifungal activities (Mazimba & Mosarwa, 2015).

Catalytic Oxidation Processes

Subheading Relevance in Industrial Chemical Production

The oxidation of cyclohexane, closely related to the structure of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone, is crucial for the production of industrial chemicals like cyclohexanol and cyclohexanone, which are the primary feedstock for nylon production. The paper presents a thorough literature review of catalytic materials and processes used for this oxidation, suggesting the importance of such structures in the development of industrial catalysts (Abutaleb & Ali, 2021).

Pyrrolidine in Drug Discovery

Subheading Utility in Therapeutic Compound Development

The pyrrolidine ring, a component of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone, is frequently utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. The review indicates the significance of pyrrolidine and its derivatives in designing compounds for treating human diseases, highlighting the diversity of biological activities associated with these structures (Li Petri et al., 2021).

properties

IUPAC Name

cyclopentyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(15-7-1-2-8-15)16-9-5-6-14(12-16)13-18-10-3-4-11-18/h5-6,9,12,15H,1-4,7-8,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPMARLOEOBZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643228
Record name Cyclopentyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone

CAS RN

898770-98-4
Record name Cyclopentyl[3-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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